

Application Note & Protocol for the Determination of Decabromodiphenyl Oxide in House Dust

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Compound of Interest		
Compound Name:	Decabromodiphenyl oxide	
Cat. No.:	B6593435	Get Quote

Introduction

Decabromodiphenyl oxide (decaBDE), a prominent member of the polybrominated diphenyl ether (PBDE) family of flame retardants, has been extensively used in a variety of consumer and industrial products to reduce fire-related risks.[1] These products include plastic housings for electronics, textiles, and building materials.[1] Due to its persistence and potential for bioaccumulation, there is significant interest in monitoring its presence in indoor environments, where humans can be exposed through the inhalation and ingestion of contaminated house dust. This application note provides a detailed protocol for the extraction, cleanup, and quantification of decaBDE in house dust samples using gas chromatography-mass spectrometry (GC-MS).

Principle

This method involves the collection of house dust, followed by solvent extraction to isolate decaBDE and other PBDEs. The resulting extract is then subjected to a cleanup procedure to remove interfering matrix components. Finally, the purified extract is analyzed by GC-MS for the quantification of decaBDE.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of decaBDE and other PBDEs in house dust, as reported in various studies.



Parameter	BDE-209 (decaBDE)	Other PBDEs (e.g., BDE-47, BDE-99)	Reference
Recovery Rate	72% - 106%	65% - 120%	[2][3]
Method Detection Limit (MDL)	9.75 ng/mL (instrumental)	0.01 - 1.65 ng/g (in matrix)	[4][5]
Quantification Limit (LOQ)	32.51 ng/mL (instrumental)	Varies by congener and matrix	[5]
Relative Standard Deviation (RSD)	< 16%	< 15%	[2][3]

Note: Values can vary depending on the specific laboratory, instrumentation, and matrix complexity.

Experimental Protocol Sample Collection

House dust samples can be collected using various methods. A common and cost-effective approach involves using household vacuum cleaner bags.[6] Alternatively, a specialized mop can be used for sample collection.[7]

- Vacuum Bag Method:
 - Obtain a used vacuum cleaner bag from the sampling location.
 - o Carefully transfer the contents of the bag into a clean, labeled container.
 - To obtain a fine fraction for analysis, sieve the dust sample using a 150 μm or 250 μm screen.[6][7]
 - Store the sieved dust sample in a sealed container at -20°C until extraction.

Extraction

Several extraction techniques can be employed, including Accelerated Solvent Extraction (ASE), Soxhlet extraction, and ultrasonic-assisted extraction.[3][8] ASE is often preferred due



to its reduced solvent consumption and extraction time.

- Accelerated Solvent Extraction (ASE):
 - Weigh approximately 0.3 to 0.5 grams of the sieved dust sample into an extraction cell.
 - Spike the sample with an appropriate internal standard, such as ¹³C-labeled BDE-209, to monitor extraction efficiency and recovery.[9]
 - Fill the remainder of the cell with a drying agent like diatomaceous earth.
 - Extract the sample using a solvent mixture such as dichloromethane or a hexane/dichloromethane mixture at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[10]
 - Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.

Extract Cleanup

A cleanup step is crucial to remove co-extracted matrix interferences that can affect the GC-MS analysis. This is typically achieved using column chromatography with adsorbents like Florisil or silica gel.[2][6][10]

- Florisil Column Cleanup:
 - Prepare a chromatography column packed with activated Florisil (e.g., 8 g of 2.5% deactivated Florisil).[10]
 - Load the concentrated extract onto the top of the column.
 - Elute the PBDEs with a suitable solvent mixture, such as 50:50 hexane/dichloromethane.
 [10]
 - Collect the eluate containing the PBDE fraction.
 - Concentrate the cleaned extract to a final volume of 0.5 mL under a gentle stream of nitrogen.



Instrumental Analysis (GC-MS)

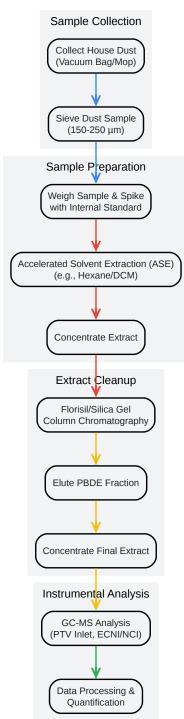
The final extract is analyzed using a gas chromatograph coupled with a mass spectrometer.

- GC-MS Parameters:
 - Injector: Programmed Temperature Vaporization (PTV) is recommended for the analysis of thermally labile compounds like decaBDE.[10]
 - GC Column: A fused silica capillary column (e.g., 15 m x 0.25 mm I.D., 0.25 μm film thickness) coated with 5% phenyl methylpolysiloxane is suitable for separating PBDE congeners.[10]
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to an intermediate temperature (e.g., 250°C), followed by a slower ramp to a higher temperature (e.g., 260°C), and a final ramp to 300°C, which is held for several minutes to ensure elution of all analytes.[9][10]
 - Mass Spectrometer: The MS can be operated in various modes, including electron capture negative ionization (ECNI) or negative chemical ionization (NCI), which provide high sensitivity for halogenated compounds.[2] Selected ion monitoring (SIM) is used to enhance selectivity and sensitivity by monitoring characteristic ions of decaBDE (e.g., m/z 79 and 81 for the bromide ions).[10]

Workflow Diagram



Workflow for DecaBDE Analysis in House Dust



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